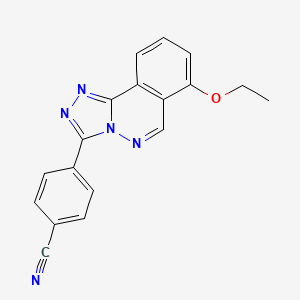![molecular formula C26H51NaO6S B13772013 Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate CAS No. 68541-52-6](/img/structure/B13772013.png)
Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate is a chemical compound with the molecular formula C26H52O6SNa and a molecular weight of 514.73 g/mol . This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate typically involves the sulfation of 2-ethylhexanol with sulfur trioxide, followed by neutralization with sodium hydroxide . The reaction is carried out in a continuous reactor, such as a falling film reactor, at temperatures between 30-60°C . The resulting product is then purified and concentrated to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous production lines to ensure high yield and purity. The final product is often available as a solution in water, with concentrations typically around 40-50% .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting and penetration of materials. This compound interacts with molecular targets such as cell membranes, enhancing the permeability and facilitating the delivery of active ingredients .
Comparación Con Compuestos Similares
Similar Compounds
Sodium 2-ethylhexyl sulfate: Similar in structure but with a shorter carbon chain.
Docusate sodium: Known for its use as a stool softener and has similar surfactant properties.
Sodium dodecyl sulfate: Commonly used in laboratory detergents and has a different carbon chain length.
Uniqueness
Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate is unique due to its specific molecular structure, which provides distinct surfactant properties. Its longer carbon chain and specific functional groups make it particularly effective in applications requiring strong wetting and penetrating abilities .
Propiedades
Número CAS |
68541-52-6 |
|---|---|
Fórmula molecular |
C26H51NaO6S |
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
sodium;[18-(2-ethylhexoxy)-18-oxooctadecan-9-yl] sulfate |
InChI |
InChI=1S/C26H52O6S.Na/c1-4-7-9-10-13-16-20-25(32-33(28,29)30)21-17-14-11-12-15-18-22-26(27)31-23-24(6-3)19-8-5-2;/h24-25H,4-23H2,1-3H3,(H,28,29,30);/q;+1/p-1 |
Clave InChI |
MXEIXTMTZWGPIM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCC(CCCCCCCCC(=O)OCC(CC)CCCC)OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



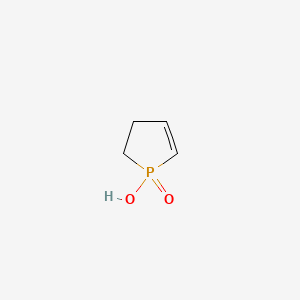
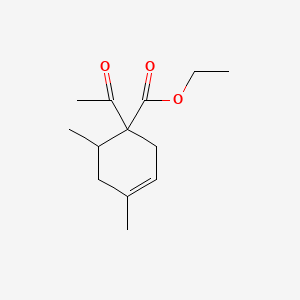
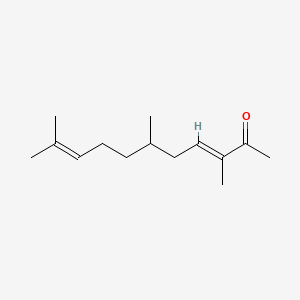
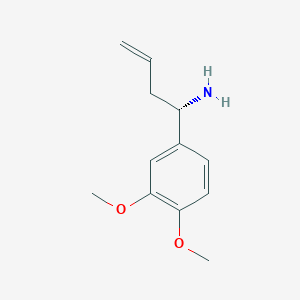
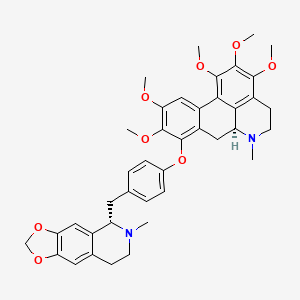
![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)
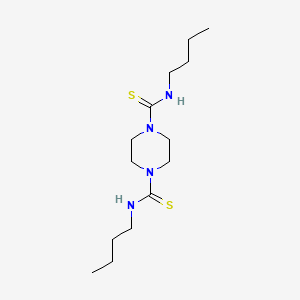
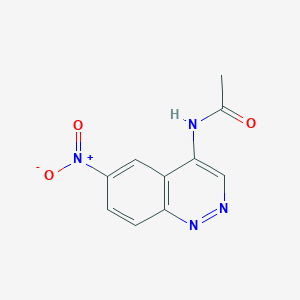
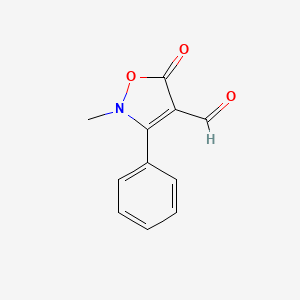

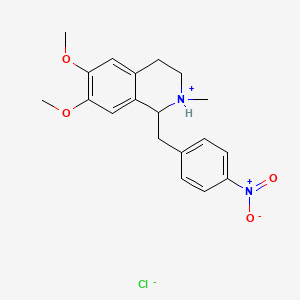
![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)
